1-Fluoro-3-(3-methylmorpholin-4-yl)propan-2-ol

Description

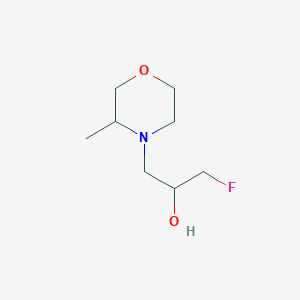

1-Fluoro-3-(3-methylmorpholin-4-yl)propan-2-ol is a fluorinated secondary alcohol containing a 3-methylmorpholine substituent. The morpholine ring introduces a heterocyclic amine structure, while the fluorine atom at the 1-position enhances electronegativity and metabolic stability. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in beta-blockers and kinase inhibitors, where the propan-2-ol backbone is a common pharmacophore . Its physicochemical properties, such as solubility and lipophilicity, are influenced by the morpholine and fluorine moieties, making it distinct from non-fluorinated or simpler amine-containing analogs.

Properties

Molecular Formula |

C8H16FNO2 |

|---|---|

Molecular Weight |

177.22 g/mol |

IUPAC Name |

1-fluoro-3-(3-methylmorpholin-4-yl)propan-2-ol |

InChI |

InChI=1S/C8H16FNO2/c1-7-6-12-3-2-10(7)5-8(11)4-9/h7-8,11H,2-6H2,1H3 |

InChI Key |

QUDAYWMMKZENHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCCN1CC(CF)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-(3-methylmorpholin-4-yl)propan-2-ol typically involves the reaction of 3-methylmorpholine with a fluorinated alkylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-(3-methylmorpholin-4-yl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-Fluoro-3-(3-methylmorpholin-4-yl)propan-2-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(3-methylmorpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and selectivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The table below compares substituents and molecular weights of analogous compounds:

Physicochemical Properties

- Boiling Point and Solubility: The fluorine atom in this compound increases polarity compared to non-fluorinated analogs like 3-(methylamino)propan-2-ol. However, the morpholine ring counterbalances this by improving lipophilicity, enhancing membrane permeability .

- Density and Stability : Fluorine’s electronegativity stabilizes the compound against oxidative degradation, a feature absent in morpholine-free analogs like 1-(3-methoxyphenyl)propan-2-ol derivatives .

Biological Activity

1-Fluoro-3-(3-methylmorpholin-4-yl)propan-2-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorinated alcohol moiety, which is often associated with enhanced biological activity compared to non-fluorinated analogs.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including those involved in metabolic pathways critical for cell survival and proliferation.

- Modulation of Signaling Pathways : The presence of the morpholine group may enhance interactions with specific receptors or proteins, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. For example, studies on related fluorinated alcohols have demonstrated significant activity against various bacterial strains. In vitro assays typically involve:

- Agar diffusion tests : Used to assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | TBD (to be determined in future studies) |

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The following table summarizes findings from cytotoxicity studies involving 1-Fluoro derivatives:

These studies indicate a promising therapeutic index for potential anti-cancer applications.

Study on Anti-Cancer Activity

A notable study investigated the anti-cancer properties of 1-Fluoro derivatives in a mouse model of breast cancer. The treatment led to a significant reduction in tumor size compared to controls. Key findings included:

- Tumor Volume Reduction : A decrease by up to 50% in treated groups.

- Mechanistic Insights : Induction of apoptosis was confirmed through histological analysis.

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of 1-Fluoro compounds. In a study assessing the impact on cytokine production:

- Experimental Setup : Mice were treated with varying doses, followed by stimulation with R848 (a TLR7 agonist).

| Treatment Dose (mg/kg) | IL-6 Level (pg/mL) |

|---|---|

| 33 | TBD |

| 100 | TBD |

| 300 | TBD |

Preliminary results suggested a dose-dependent modulation of IL-6 levels, indicating potential applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.